A Comprehensive Technical Guide to 2-(4-Ethylbenzoyl)benzoic Acid
A Comprehensive Technical Guide to 2-(4-Ethylbenzoyl)benzoic Acid
Abstract
This technical guide provides an in-depth examination of 2-(4-Ethylbenzoyl)benzoic acid, a pivotal chemical intermediate in the synthesis of high-value compounds. While not an active pharmaceutical ingredient (API) itself, its role as a precursor is critical in the manufacturing of key molecules, including the second-generation antihistamine, Mizolastine, and industrial compounds like 2-ethylanthraquinone. This document consolidates essential technical data, including physicochemical properties, validated synthetic protocols, and analytical methodologies. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a comprehensive resource for professionals engaged in chemical synthesis, process development, and pharmaceutical research.
Introduction and Strategic Importance
2-(4-Ethylbenzoyl)benzoic acid, identified by CAS number 1151-14-0, is an aromatic keto-carboxylic acid.[1][2] Its molecular architecture, featuring a benzoic acid moiety linked to an ethyl-substituted benzoyl group, makes it a versatile building block in multi-step organic synthesis. The strategic importance of this compound is not derived from its intrinsic biological activity, but rather from its function as a critical starting material or intermediate.[3]
In the pharmaceutical sector, it is a well-established precursor in the synthesis of Mizolastine, a non-sedating H1 antihistamine used in the treatment of allergic rhinitis and urticaria.[4][5] In industrial chemistry, it is essential for producing 2-ethylanthraquinone, a key component in the catalytic production of hydrogen peroxide.[3] Understanding the synthesis, purification, and characterization of 2-(4-Ethylbenzoyl)benzoic acid is therefore fundamental to ensuring the quality, yield, and cost-effectiveness of these important final products. This guide aims to provide the necessary technical depth to empower researchers and developers in this endeavor.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is the bedrock of successful process development and analytical method design.
Identity and Structure
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IUPAC Name: 2-(4-ethylbenzoyl)benzoic acid[6]
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CAS Number: 1151-14-0[1]
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Molecular Formula: C₁₆H₁₄O₃[1]
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Molecular Weight: 254.28 g/mol [6]
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Canonical SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O[2]
Caption: Chemical structure of 2-(4-Ethylbenzoyl)benzoic acid.
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties, which are critical for determining appropriate solvents for reaction and purification, as well as for setting storage conditions.
| Property | Value | Source(s) |
| Physical State | White to off-white solid/powder | [7][8] |
| Melting Point | 122 °C | [1] |
| Boiling Point | 459.6 °C at 760 mmHg | [1][2] |
| Density | 1.194 g/cm³ | [1][2] |
| Flash Point | 245.9 °C | [1][2] |
| Water Solubility | 14.77 mg/L at 25 °C (estimated) | [7] |
| logP (o/w) | 3.1 - 3.4 | [1][2][7] |
| Hydrogen Bond Donors | 1 | [1][6] |
| Hydrogen Bond Acceptors | 3 | [1][6] |
Spectroscopic Profile for Structural Confirmation
Structural elucidation and routine identification are typically achieved via a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both benzene rings, with distinct splitting patterns. The ethyl group will present as a classic triplet (for the -CH₃) and quartet (for the -CH₂) in the aliphatic region. The acidic proton of the carboxyl group will appear as a broad singlet, often far downfield, and its position can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. Key signals include the two carbonyl carbons (ketone and carboxylic acid) in the downfield region (>165 ppm), multiple signals in the aromatic region (120-145 ppm), and the two distinct signals for the ethyl group in the upfield region.[6][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct C=O stretching bands will be prominent: one for the carboxylic acid carbonyl (~1690-1710 cm⁻¹) and one for the ketone carbonyl (~1650-1670 cm⁻¹).[6][10]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its exact mass (254.0943).[1][6] Fragmentation patterns will likely involve the loss of the ethyl group, the carboxyl group, and other characteristic cleavages of the benzophenone core.
Synthesis and Purification
The most common and industrially viable route to 2-(4-Ethylbenzoyl)benzoic acid is the Friedel-Crafts acylation of ethylbenzene with phthalic anhydride.[3][11] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum trichloride (AlCl₃).
Synthetic Workflow: Friedel-Crafts Acylation
The rationale for this pathway is its high efficiency and the use of readily available, cost-effective starting materials. The choice of a non-polar solvent like nitrobenzene or excess ethylbenzene is crucial for solubilizing the reactants and managing the reaction exotherm.
Caption: Workflow for the synthesis of 2-(4-Ethylbenzoyl)benzoic acid.
Step-by-Step Synthesis Protocol
This protocol is adapted from established patent literature and is designed for laboratory-scale synthesis.[3][11] All operations should be performed in a well-ventilated fume hood.
-
Reactor Setup: Equip a suitable glass reactor with mechanical stirring, a cooling system, a thermometer, and a nitrogen inlet.
-
Reactant Charging: To the reactor, add ethylbenzene (solvent and reactant) and nitrobenzene (co-solvent). Begin stirring and add phthalic anhydride.
-
Causality: Using excess ethylbenzene drives the reaction and serves as the solvent. Nitrobenzene helps maintain a liquid phase and moderate the reaction.[3]
-
-
Cooling and Catalyst Addition: Cool the reaction mixture to approximately 15°C. Slowly add anhydrous aluminum trichloride (AlCl₃) in portions.
-
Causality: The reaction is highly exothermic. Portion-wise addition of AlCl₃ while maintaining a low temperature (<20-25°C) is critical to prevent runaway reactions and the formation of unwanted byproducts.[11] The AlCl₃ coordinates with the carbonyl groups of phthalic anhydride, forming a highly reactive acylium ion intermediate.
-
-
Reaction: After the complete addition of AlCl₃, allow the reaction temperature to slowly rise to ~27°C and maintain for 2 hours to ensure the reaction goes to completion.
-
Hydrolysis (Quenching): Prepare a separate vessel with dilute hydrochloric acid in an ice bath. Slowly and carefully add the reaction mixture to the cold acid solution with vigorous stirring.
-
Causality: This step hydrolyzes the aluminum complexes formed during the reaction, decomposing the catalyst and precipitating the product. The process is highly exothermic and releases HCl gas, necessitating careful addition and cooling.[3]
-
-
Workup and Solvent Removal: Transfer the mixture to a separatory funnel and remove the lower aqueous layer. The upper organic layer is then subjected to steam distillation.
-
Product Isolation: After distillation, the remaining aqueous slurry containing the solid product is cooled. The solid is collected by vacuum filtration, washed with water to remove residual salts, and dried under vacuum.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.[1]
Role in Pharmaceutical Synthesis: Precursor to Mizolastine
The primary value of 2-(4-Ethylbenzoyl)benzoic acid in drug development lies in its role as a key intermediate. It does not possess therapeutic activity itself, and therefore, a discussion of its "mechanism of action" must focus on the final product it enables.
Synthetic Pathway to Mizolastine
Mizolastine is a second-generation H1 antagonist that works by blocking the action of histamine on H1 receptors, thereby preventing the symptoms of allergic reactions.[5] The synthesis of Mizolastine requires a multi-step process where 2-(4-Ethylbenzoyl)benzoic acid is an early-stage precursor. The keto-acid functionality is transformed through several steps to create the core structure of the final drug.
Caption: Role of 2-(4-Ethylbenzoyl)benzoic acid in the Mizolastine synthetic route.
Analytical Methodologies
Robust analytical methods are required for quality control, ensuring the purity of the intermediate and, consequently, the final API. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Quantitative Analysis by Reverse-Phase HPLC
This method provides a reliable means to determine the purity of 2-(4-Ethylbenzoyl)benzoic acid and quantify any process-related impurities.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for non-polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Phosphoric or Formic Acid | Acidification ensures the carboxylic acid is in its protonated, non-ionic form for consistent retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound. |
| Gradient | 40% B to 95% B over 15 minutes | A gradient is necessary to elute the highly retained analyte while also separating it from more polar starting materials and less polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzophenone chromophore provides strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of a reference standard of 2-(4-Ethylbenzoyl)benzoic acid and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution. Prepare working standards by serial dilution.
-
Sample Preparation: Accurately weigh ~10 mg of the sample to be tested and prepare in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 40% B) until a stable baseline is achieved.
-
Analysis: Inject the standards and samples onto the column and run the gradient method.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Assay can be determined by comparing the peak area of the sample to a standard curve generated from the reference standards.
Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and maintain compound integrity.
-
Hazard Identification: The compound is classified as a serious eye irritant (H319).[6] It may also cause skin and respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[13][14]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13][14]
Conclusion
2-(4-Ethylbenzoyl)benzoic acid is a compound of significant industrial and pharmaceutical importance, not for its own properties, but as a foundational element for complex synthesis. Its efficient production via Friedel-Crafts acylation and its subsequent conversion into molecules like Mizolastine highlight the critical role of well-characterized intermediates in modern chemistry. This guide has provided a technical framework for its synthesis, analysis, and safe handling, offering field-proven insights to support researchers and development professionals in leveraging this versatile chemical building block.
References
-
Title: Synthesis method of 2-(4'-ethylbenzoyl) benzoic acid. Source: Eureka | Patsnap. URL: [Link]
-
Title: 2-(4-Ethylbenzoyl)benzoic acid. Source: LookChem. URL: [Link]
-
Title: 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0. Source: The Good Scents Company. URL: [Link]
- Title: CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid. Source: Google Patents.
-
Title: 2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852. Source: PubChem. URL: [Link]
-
Title: Mechanism of action of benzoic acid. Source: Jiyou Industries Co.Ltd. URL: [Link]
-
Title: Benzoic acid, 2-(4-methylbenzoyl)-. Source: SIELC Technologies. URL: [Link]
- Title: CN102140076A - The preparation of mizolastine intermediate. Source: Google Patents.
-
Title: HPLC Methods for analysis of Benzoic acid. Source: HELIX Chromatography. URL: [Link]
-
Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Source: U.S. Food & Drug Administration. URL: [Link]
-
Title: Benzoic Acid Hazards and How to Manage Them. Source: CloudSDS. URL: [Link]
-
Title: 2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852. Source: PubChem - NIH. URL: [Link]
-
Title: Benzoic Acid – Uses and Safety. Source: VelocityEHS. URL: [Link]
-
Title: Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Source: SciSpace. URL: [Link]
- Title: CN103736093A - Medicinal preparation comprising mizolastine and steroid. Source: Google Patents.
-
Title: Mizolastine | C24H25FN6O | CID 65906. Source: PubChem. URL: [Link]
-
Title: Benzoic acid. Source: Wikipedia. URL: [Link]
-
Title: Benzoic acid, 4-ethoxy-, ethyl ester. Source: NIST WebBook. URL: [Link]
-
Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Source: ScienceDirect. URL: [Link]
-
Title: A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Source: PubMed Central. URL: [Link]
-
Title: IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Source: ResearchGate. URL: [Link]
- Title: CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. Source: Google Patents.
- Title: US4431840A - Process for preparing 2-benzoylbenzoic acids. Source: Google Patents.
Sources
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis method of 2-(4 '-ethylbenzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102140076A - The preparation of mizolastine intermediate - Google Patents [patents.google.com]
- 5. Mizolastine | C24H25FN6O | CID 65906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Ethylbenzoyl)benzoic acid | C16H14O3 | CID 70852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-ethyl benzoyl) benzoic acid, 1151-14-0 [thegoodscentscompany.com]
- 8. 2-(4-Ethylbenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ehs.com [ehs.com]
- 15. 2-(4-ETHYLBENZOYL)BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
